3-(Dimethoxymethyl)-1H-pyrazole

Description

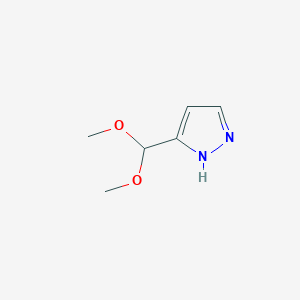

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(dimethoxymethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-9-6(10-2)5-3-4-7-8-5/h3-4,6H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZJHNVEFWBJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=NN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethoxymethyl)-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(dimethoxymethyl)-1H-pyrazole, a heterocyclic compound of growing interest in medicinal chemistry. The document details its chemical identity, including its IUPAC name and structure, and presents a plausible synthetic pathway based on established methodologies for related pyrazole derivatives. While specific experimental data for this exact molecule is limited in publicly available literature, this guide compiles relevant information on the broader class of pyrazole-3-carbaldehyde derivatives to infer its potential physicochemical properties and biological activities. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide explores these potential applications for this compound and outlines a hypothetical experimental workflow for its synthesis and biological evaluation, providing a valuable resource for researchers in drug discovery and development.

Chemical Identity and Structure

The nomenclature and structural representation of the target molecule are fundamental to its study.

IUPAC Name: this compound

Chemical Structure:

Molecular Formula: C₆H₁₀N₂O₂

Molecular Weight: 142.16 g/mol

Canonical SMILES: COC(C1=CN=N[C@H]1)OC

InChI Key: InChI=1S/C6H10N2O2/c1-9-6(10-2)5-3-7-8-4-5/h3-4,6,8H,1-2H3

Physicochemical Properties (Predicted)

| Property | Predicted Value | Reference Compound |

| Melting Point (°C) | 75 - 85 | Pyrazole (68 °C)[2] |

| Boiling Point (°C) | 240 - 250 | 3-Methoxy-1H-pyrazole (234.2±13.0 °C)[1] |

| LogP | 0.4 - 0.8 | Pyrazole (0.26)[2] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) | General solubility of pyrazoles |

| pKa | 2.0 - 3.0 (for the pyrazole ring proton) | Pyrazole (2.5) |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a plausible synthetic route can be devised based on the well-established chemistry of pyrazoles, particularly the synthesis of pyrazole-3-carbaldehydes and their subsequent conversion to dimethyl acetals.[3][4][5]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

-

Synthesis of Pyrazole-3-carbaldehyde: This intermediate is crucial and can be synthesized through various methods, with the Vilsmeier-Haack reaction being a prominent approach for the formylation of heterocyclic compounds.[3][4][5]

-

Acetalization of Pyrazole-3-carbaldehyde: The aldehyde is then converted to its dimethyl acetal, this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on established chemical transformations and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of Pyrazole-3-carbaldehyde

-

Reaction: Vilsmeier-Haack formylation of a suitable pyrazole precursor. The specific precursor and reaction conditions would need to be determined based on availability and reactivity. A general procedure for the Vilsmeier-Haack reaction on a pyrazole derivative is as follows:

-

Reagents and Solvents:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

A suitable pyrazole precursor

-

Dichloromethane (DCM) as solvent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of DMF in DCM at 0 °C, slowly add POCl₃.

-

Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of the pyrazole precursor in DCM dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding it to a mixture of ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pyrazole-3-carbaldehyde.

-

Step 2: Synthesis of this compound

-

Reaction: Acid-catalyzed acetalization of pyrazole-3-carbaldehyde.

-

Reagents and Solvents:

-

Pyrazole-3-carbaldehyde

-

Methanol (anhydrous)

-

A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Sodium bicarbonate (solid)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve pyrazole-3-carbaldehyde in anhydrous methanol.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, neutralize the acid catalyst by adding solid sodium bicarbonate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield this compound.

-

Further purification can be achieved by column chromatography if necessary.

-

Potential Biological Activities and Drug Development Applications

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a multitude of bioactive compounds and approved drugs.[6] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, making this compound an interesting candidate for further investigation.

Overview of Pyrazole's Therapeutic Relevance

Pyrazole-containing compounds have been successfully developed as:

-

Anti-inflammatory agents: Celecoxib, a selective COX-2 inhibitor, is a prominent example.[7]

-

Anticancer agents: Several pyrazole derivatives act as kinase inhibitors, targeting signaling pathways involved in cancer cell proliferation and survival.[8]

-

Antimicrobial agents: Pyrazoles have shown efficacy against various bacterial and fungal strains.

-

Antiviral agents: Some pyrazole-based compounds have demonstrated antiviral properties.

-

Analgesic and Antipyretic agents: The pyrazole core is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrazole derivatives as kinase inhibitors, a plausible mechanism of action for a novel pyrazole compound could involve the inhibition of key signaling pathways implicated in cancer and inflammation. For instance, many kinase inhibitors target the ATP-binding pocket of kinases, thereby blocking downstream signaling.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of a kinase (e.g., RAF) within the MAPK/ERK signaling pathway, a critical pathway often dysregulated in cancer.

Experimental Workflow for Biological Evaluation

To assess the therapeutic potential of this compound, a structured experimental workflow is necessary.

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound represents a molecule of interest for further investigation within the field of drug discovery. While specific data on this compound is scarce, its structural relationship to a vast family of biologically active pyrazoles suggests a high potential for therapeutic applications. The synthetic strategies and biological evaluation workflows outlined in this guide provide a foundational framework for researchers to explore the properties and potential of this and related pyrazole derivatives. Further research is warranted to synthesize and characterize this compound and to elucidate its specific biological activities and mechanisms of action. This will be crucial in determining its viability as a lead compound for the development of novel therapeutics.

References

- 1. 3-METHOXY-1H-PYRAZOLE CAS#: 215610-30-3 [chemicalbook.com]

- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. spectrabase.com [spectrabase.com]

- 9. globalresearchonline.net [globalresearchonline.net]

3-(Dimethoxymethyl)-1H-pyrazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Dimethoxymethyl)-1H-pyrazole, a heterocyclic organic compound. The document details its chemical identity, synthesis, and potential applications based on the chemistry of pyrazole derivatives.

Compound Identification

This compound is a derivative of pyrazole where the hydrogen at position 3 is substituted with a dimethoxymethyl group. This functional group is the dimethyl acetal of a formyl group.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 111573-59-2 | [1] |

| Molecular Formula | C6H10N2O2 | Calculated |

| Molecular Weight | 142.16 g/mol | Calculated |

| Purity | 96% | [1] |

Physicochemical Properties

Synthesis

The synthesis of this compound typically involves a two-step process starting from a suitable precursor. A common route is the synthesis of pyrazole-3-carbaldehyde followed by the protection of the aldehyde group as a dimethyl acetal.

Synthesis of Pyrazole-3-carbaldehyde

Several methods have been reported for the synthesis of pyrazole-3-carbaldehydes. One of the most common methods is the Vilsmeier-Haack reaction.[2][3][4]

Experimental Protocol: Vilsmeier-Haack reaction for Pyrazole-3-carbaldehyde

This protocol is a general representation and may require optimization for specific substrates.

-

Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl3) to N,N-dimethylformamide (DMF) at 0 °C with stirring.

-

Reaction: The appropriate hydrazone precursor is added to the Vilsmeier reagent.

-

Cyclization: The reaction mixture is heated to promote cyclization and formation of the pyrazole-4-carbaldehyde.[3][4]

-

Work-up: The reaction is quenched with ice water and neutralized with a base (e.g., sodium hydroxide or sodium carbonate).

-

Extraction and Purification: The product is extracted with an organic solvent and purified by column chromatography or recrystallization.

Acetal Formation

The aldehyde group of pyrazole-3-carbaldehyde can be protected as a dimethyl acetal to yield this compound.

Experimental Protocol: Dimethyl Acetal Formation

-

Reaction Setup: Pyrazole-3-carbaldehyde is dissolved in methanol.

-

Catalyst: A catalytic amount of a suitable acid (e.g., hydrochloric acid, p-toluenesulfonic acid) is added.

-

Reaction: The mixture is stirred at room temperature or gently heated. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: Upon completion, the reaction is neutralized with a weak base (e.g., sodium bicarbonate).

-

Isolation: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the desired product.

Caption: General synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is characterized by the interplay of the aromatic pyrazole ring and the dimethoxymethyl substituent.

-

Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution reactions, although it is generally less reactive than pyrrole and furan. The position of substitution is influenced by the existing substituent and the reaction conditions. The nitrogen atoms of the pyrazole ring can also be alkylated or acylated.

-

Dimethoxymethyl Group: This group is an acetal and serves as a protecting group for the aldehyde functionality. It is stable to basic and nucleophilic reagents but can be readily hydrolyzed back to the aldehyde under acidic conditions. This allows for the selective unmasking of the aldehyde for further functionalization.

Caption: Logical relationship of the reactivity of this compound.

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structure as a functionalized pyrazole suggests its potential utility as a building block in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5]

The "dimethoxymethyl" group can be deprotected to the aldehyde, which is a versatile functional group for further chemical transformations. This makes this compound a valuable intermediate for the synthesis of more complex pyrazole-containing molecules for drug discovery and other applications.

Safety and Handling

Specific toxicity data for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All chemical manipulations should be performed by trained personnel in a controlled laboratory setting.

References

Spectroscopic Profile of 3-(Dimethoxymethyl)-1H-pyrazole: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(Dimethoxymethyl)-1H-pyrazole, a heterocyclic molecule of interest to researchers in medicinal chemistry and materials science. While a comprehensive search of publicly available scientific literature and databases did not yield specific experimental spectra for this exact molecule, this document outlines the predicted spectroscopic characteristics based on the analysis of closely related pyrazole derivatives. The information herein is intended to serve as a reference for researchers synthesizing or working with this compound and similar molecular architectures.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous pyrazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (pyrazole ring) | 12.0 - 13.0 | br s | - |

| H-5 (pyrazole ring) | ~7.6 | d | ~2.0 |

| H-4 (pyrazole ring) | ~6.4 | d | ~2.0 |

| CH (acetal) | ~5.6 | s | - |

| OCH₃ (methoxy) | ~3.4 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole ring) | ~148 |

| C-5 (pyrazole ring) | ~130 |

| C-4 (pyrazole ring) | ~105 |

| CH (acetal) | ~100 |

| OCH₃ (methoxy) | ~54 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3100 - 3200 | Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=N Stretch (pyrazole ring) | 1580 - 1620 | Medium |

| C=C Stretch (pyrazole ring) | 1450 - 1550 | Medium |

| C-O Stretch (acetal) | 1050 - 1150 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 111 | [M - OCH₃]⁺ |

| 81 | [M - CH(OCH₃)₂]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for pyrazole derivatives, which can be adapted for the characterization of this compound.

NMR Spectroscopy (¹H and ¹³C)

A sample of the compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard pulse programs would be used for data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction. A dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) would be injected into the GC. The mass spectrometer would be operated in electron ionization (EI) mode, and the mass-to-charge ratio (m/z) of the resulting fragments would be recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Enduring Legacy of the Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its discovery in the late 19th century unlocked a vast chemical space that has been continuously explored and exploited for therapeutic purposes. This technical guide provides a comprehensive overview of the discovery and historical development of pyrazole derivatives, from the seminal synthesis of antipyrine to the rational design of modern blockbuster drugs. We delve into the evolution of synthetic methodologies, offering detailed experimental protocols for key derivatives. Furthermore, this guide presents a curated collection of quantitative biological data and elucidates the intricate signaling pathways modulated by these remarkable compounds.

A Serendipitous Discovery and the Dawn of Pyrazole Chemistry

The story of pyrazoles in medicine begins not with the parent heterocycle, but with one of its derivatives. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously produced a new compound with remarkable analgesic and antipyretic properties.[1] This compound, which he named antipyrine, was the first synthetic, non-narcotic analgesic and quickly became a widely used medication.[2][3][4] Knorr's work not only introduced a new class of therapeutic agents but also laid the foundation for the systematic study of this novel heterocyclic system, to which he bestowed the name "pyrazole".[5][6]

While Knorr had discovered the first pyrazole derivative, the synthesis of the parent pyrazole molecule was achieved a few years later, in 1889, by Eduard Buchner.[5] The fundamental synthetic route to the pyrazole core, known as the Knorr Pyrazole Synthesis , involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][7][8] This versatile reaction remains a cornerstone of pyrazole chemistry to this day.

The Evolution of Synthetic Methodologies

The classical Knorr synthesis, while foundational, has been the subject of numerous innovations aimed at improving yields, regioselectivity, and substrate scope. The following sections detail the seminal Knorr synthesis and some of the key advancements in the construction of the pyrazole ring.

The Knorr Pyrazole Synthesis

The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[7]

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone)

-

Reactants:

-

Ethyl acetoacetate (1.0 equivalent)

-

Phenylhydrazine (1.0 equivalent)

-

-

Procedure:

-

In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. The addition is exothermic and should be performed with caution.

-

Heat the reaction mixture under reflux for one hour.

-

Cool the resulting syrup in an ice bath.

-

Add a small portion of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

-

Collect the crude product by vacuum filtration.

-

Recrystallize the crude solid from ethanol to obtain the purified 3-methyl-1-phenyl-5-pyrazolone.[9]

-

Modern Synthetic Approaches

To address the limitations of the classical Knorr synthesis and to access a wider diversity of pyrazole derivatives, a range of modern synthetic methods have been developed. These include:

-

Paal-Knorr Synthesis: While often associated with furan and pyrrole synthesis, a variation of the Paal-Knorr reaction can be used to synthesize pyrazoles. This typically involves the reaction of a 1,4-dicarbonyl compound with a hydrazine.

-

Pechmann Pyrazole Synthesis: This method involves the reaction of acetylenes with diazomethane to form pyrazoles.[10]

-

Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to the synthesis of complex pyrazole derivatives in a single step from three or more starting materials.[2][5][11][12] These reactions are often environmentally friendly, utilizing green solvents and catalysts.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of pyrazole synthesis, often leading to higher yields and cleaner reactions in shorter timeframes.[3][4][9][13][14]

Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

-

Reactants:

-

3-Aminocrotononitrile or an appropriate α-cyanoketone

-

Aryl hydrazine

-

1 M HCl (solvent)

-

-

Procedure:

-

Combine the α-cyanoketone or 3-aminocrotononitrile and the aryl hydrazine in a microwave reactor vessel.

-

Add 1 M HCl as the solvent.

-

Seal the vessel and heat in a microwave reactor at 150 °C for 10-15 minutes.

-

After cooling, basify the solution with 10% NaOH.

-

Pyrazole Derivatives in Drug Discovery: A Legacy of Therapeutic Innovation

The initial success of antipyrine spurred the development of a multitude of pyrazole-containing drugs with a wide array of pharmacological activities. The pyrazole scaffold is now recognized as a "privileged structure" in medicinal chemistry, appearing in drugs targeting a diverse range of diseases.

Anti-inflammatory and Analgesic Agents

Following antipyrine, other pyrazolone derivatives were developed as potent non-steroidal anti-inflammatory drugs (NSAIDs). A notable example is Phenylbutazone , introduced in 1949, which exhibits strong anti-inflammatory, analgesic, and antipyretic properties.[8] However, its use in humans has been limited due to side effects.

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, led to the development of selective COX-2 inhibitors. This class of drugs aimed to provide the anti-inflammatory and analgesic effects of traditional NSAIDs while minimizing the gastrointestinal side effects associated with COX-1 inhibition. Celecoxib , a diaryl-substituted pyrazole, was a landmark achievement in this area, becoming a blockbuster drug for the treatment of arthritis and pain.[9][15][16][17]

Experimental Protocol: Synthesis of Celecoxib

-

Reactants:

-

4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic)

-

-

Procedure:

-

Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser.

-

Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

-

Erectile Dysfunction

The pyrazole core is also central to the structure of Sildenafil , the active ingredient in Viagra®. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis.[11][12] Its discovery revolutionized the treatment of erectile dysfunction.

Experimental Protocol: Synthesis of Sildenafil (Simplified Core Formation)

-

Reactants:

-

A diketoester

-

Hydrazine

-

-

Procedure:

-

The synthesis begins with the reaction of a diketoester with hydrazine to form the pyrazole ring, which serves as the core of the sildenafil molecule.

-

This is followed by a series of steps including N-methylation, nitration, amidation, reduction, and cyclization to build the final complex structure of sildenafil.

-

Anticancer Agents

More recently, pyrazole derivatives have emerged as a promising class of anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of various kinases, tubulin polymerization, and other signaling pathways crucial for cancer cell proliferation and survival. Numerous studies have reported pyrazole derivatives with potent in vitro and in vivo antitumor activity against a range of cancer cell lines.

Quantitative Biological Data

The therapeutic efficacy of pyrazole derivatives is underpinned by their specific interactions with biological targets. The following tables summarize key quantitative data for some of the most significant pyrazole-based drugs.

Table 1: COX Inhibition by Pyrazole-Based NSAIDs

| Compound | Target | IC50 | Species/Assay Condition |

| Celecoxib | COX-1 | >10 µM | Human recombinant enzyme |

| COX-2 | 0.04 µM | Human recombinant enzyme | |

| Phenylbutazone | COX-1 | ~10 µM | Equine whole blood |

| COX-2 | ~1 µM | Equine whole blood |

Table 2: PDE5 Inhibition by Sildenafil

| Compound | Target | IC50 | Assay Condition |

| Sildenafil | PDE5 | 3.4 nM | Partially purified rat pulmonary artery PDE5 |

| PDE5 | 1 nM (Ki) | Recombinant human PDE5 |

Table 3: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cell Line | Activity | Value (µM) |

| Compound 1 | HT29 (Colon) | IC50 | 10.7 |

| Compound 2 | MDA-MB-231 (Breast) | IC50 | 22.3 |

| Compound 3 | K562 (Leukemia) | pIC50 | 7.31 |

| Compound 4 | A2780 (Ovarian) | pIC50 | 8.57 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in the action and synthesis of pyrazole derivatives is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.

Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.

Caption: The signaling pathway of Celecoxib's anti-inflammatory action via selective COX-2 inhibition.

Caption: The mechanism of action of Sildenafil in promoting smooth muscle relaxation via PDE5 inhibition.

Conclusion

From a serendipitous discovery to a privileged scaffold in modern drug design, the journey of pyrazole derivatives is a testament to the power of chemical synthesis and the continuous quest for therapeutic innovation. The versatility of the pyrazole core, coupled with an ever-expanding arsenal of synthetic methodologies, ensures its continued relevance in the development of new medicines. This technical guide has provided a glimpse into the rich history, synthesis, and biological activity of this remarkable class of compounds, offering a valuable resource for researchers dedicated to advancing the frontiers of pharmaceutical science.

References

- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Pechmann Pyrazole Synthesis [drugfuture.com]

- 11. mdpi.com [mdpi.com]

- 12. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Celecoxib, a COX-2--specific inhibitor: the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in Substituted Pyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] A critical, yet often complex, aspect of their chemistry is annular prototropic tautomerism, a phenomenon that profoundly influences their physicochemical properties, reactivity, and biological activity.[4][5][6] This technical guide provides a comprehensive overview of tautomerism in substituted pyrazole compounds, detailing the structural and environmental factors that govern tautomeric equilibria. It presents a compilation of quantitative data, outlines detailed experimental and computational protocols for the characterization of pyrazole tautomers, and visualizes key concepts and workflows. This document is intended to serve as a valuable resource for professionals engaged in the design and development of novel therapeutics based on the versatile pyrazole scaffold.

Introduction to Annular Tautomerism in Pyrazoles

Annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring.[4] This rapid equilibrium results in two distinct tautomeric forms, which can significantly impact molecular recognition by biological targets, as the hydrogen-bond donor/acceptor pattern is altered.[1] The position of this equilibrium is not static; it is dynamically influenced by a confluence of factors including the electronic nature of substituents, solvent polarity, temperature, and solid-state packing forces.[4][7] Understanding and controlling this tautomeric balance is therefore a crucial aspect of rational drug design.[1]

Factors Influencing Tautomeric Equilibrium

The preference for one tautomer over another is a nuanced interplay of intramolecular and intermolecular forces.

2.1. Substituent Effects: The electronic properties of substituents at the C3 and C5 positions are a primary determinant of tautomeric preference.

-

Electron-donating groups (EDGs) , such as amino (-NH2), hydroxyl (-OH), and alkyl groups, tend to favor the tautomer where the N-H bond is on the nitrogen atom further from the substituent (the "5-substituted" tautomer). This arrangement places the lone pair of the other nitrogen adjacent to the EDG, which is electronically favorable.[4]

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO2), carboxyl (-COOH), and trifluoromethyl (-CF3), generally favor the tautomer where the N-H proton is on the nitrogen adjacent to the substituent (the "3-substituted" tautomer).[2][4]

2.2. Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly shift the tautomeric equilibrium.[4]

-

Polar protic solvents can form hydrogen bonds with both nitrogen atoms of the pyrazole ring, potentially stabilizing both tautomers and facilitating the proton transfer, often leading to a mixture of tautomers in solution.[4]

-

Aprotic solvents , both polar and non-polar, can also influence the equilibrium based on their dielectric constant and ability to stabilize the dipole moment of one tautomer over the other.[4] In some cases, tautomeric interconversion rates can be slowed in dipolar aprotic solvents at low temperatures.[4]

2.3. Physical State: In the solid state, intermolecular interactions, particularly hydrogen bonding and crystal packing forces, often lead to the crystallization of a single, thermodynamically most stable tautomer.[4][8] It is not uncommon for the dominant tautomer in the solid state to differ from that in solution.[9]

Quantitative Analysis of Tautomeric Equilibria

The following tables summarize quantitative data on the tautomeric preferences of various substituted pyrazoles, determined by experimental and computational methods.

Table 1: Tautomer Preference of 3(5)-Substituted Pyrazoles in Different Media

| Substituent (R) | Medium | Method | Predominant Tautomer | Reference(s) |

| -CH3 | CDCl3, DMSO-d6 | NMR | Tautomeric Equilibrium | [4] |

| -Ph | THF | NMR | 3-Phenyl (major) | [8] |

| -NH2 | DMSO-d6 | NMR | Tautomeric Equilibrium | [10] |

| -NO2 | CDCl3, DMSO-d6 | NMR | 5-Nitro | [10] |

| -COOCH3 | CDCl3, DMSO-d6 | NMR | 5-Carbomethoxy | [10] |

| -CONH2 | CDCl3, DMSO-d6 | NMR | Tautomeric Equilibrium | [2] |

| -CF3 | Solution & Solid | NMR | 3-CF3 | [2] |

Table 2: Calculated Relative Energies of Pyrazole Tautomers

| Substituent | Tautomer 1 (Position) | Tautomer 2 (Position) | Method | ΔE (T2-T1) (kJ/mol) | More Stable Tautomer | Reference(s) |

| -NH2 | 3-Amino | 5-Amino | DFT (B3LYP) | 10.7 | 3-Amino | [11] |

| -F | 3-Fluoro | 5-Fluoro | MP2/6-311++G | - | 3-Fluoro (N2-H) | [2] |

| -OH | 3-Hydroxy | 5-Hydroxy | MP2/6-311++G | - | 3-Hydroxy (N2-H) | [2] |

| -COOH | 3-Carboxy | 5-Carboxy | MP2/6-311++G | - | 5-Carboxy (N1-H) | [2] |

| -CFO | 3-Formyl | 5-Formyl | MP2/6-311++G | - | 5-Formyl (N1-H) | [2] |

Experimental and Computational Protocols

A multi-pronged approach is essential for the unambiguous characterization of pyrazole tautomers.

4.1. Synthesis of 3,5-Disubstituted Pyrazoles

A general and efficient method for the synthesis of 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[12][13]

Experimental Protocol:

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by Thin Layer Chromatography (TLC).[13]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography on silica gel.[12]

-

Characterization: The structure of the synthesized pyrazole is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.[12][13][14]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[4][15] The rate of proton exchange between the two nitrogen atoms influences the appearance of the NMR spectrum.

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample of the pyrazole compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

-

¹H and ¹³C NMR: Acquire standard ¹H and ¹³C spectra. In cases of rapid tautomeric exchange, the signals for C3 and C5 (and their attached protons) may appear as averaged, broad peaks.[4]

-

Low-Temperature NMR: To slow the proton exchange and resolve the signals for individual tautomers, acquire spectra at reduced temperatures (e.g., down to -60 °C).[8] This allows for the integration of signals to determine the tautomeric ratio.

-

¹⁵N NMR: If available, ¹⁵N NMR can provide direct evidence of the proton's location, as the chemical shift of a protonated nitrogen is significantly different from that of an unprotonated one.[16]

-

NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between the N-H proton and substituents on the ring, helping to identify the major tautomer.[10]

4.3. X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, including the precise location of the N-H proton.[17][18][19]

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the pyrazole compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.[8]

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[19]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data. The positions of all atoms, including the hydrogen on the nitrogen, are determined.[16][19]

4.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can provide insights into hydrogen bonding and the presence of specific functional groups, which can differ between tautomers.[2][11]

Experimental Protocol:

-

Sample Preparation: Prepare the sample according to the instrument's requirements (e.g., as a KBr pellet or a thin film, or in solution).

-

Spectrum Acquisition: Record the IR spectrum over the appropriate range (typically 4000-400 cm⁻¹).

-

Analysis: Analyze the N-H stretching region (around 3100-3500 cm⁻¹). The position and shape of this band can provide information about intermolecular hydrogen bonding.[7][20] Compare the experimental spectrum with theoretical spectra calculated for each tautomer to aid in assignment.[2][11]

4.5. Computational Chemistry

Density Functional Theory (DFT) and ab initio methods are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental spectra.[4][9][21]

Computational Protocol:

-

Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p)).[11][18]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔE). Gibbs free energies (ΔG) can also be calculated to account for thermal and entropic contributions.[2]

-

Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations.[4]

-

Spectra Prediction: Calculate theoretical NMR chemical shifts and IR vibrational frequencies for each optimized tautomer to aid in the interpretation of experimental data.[2]

Visualizing Tautomerism and its Implications

Graphviz diagrams are used here to illustrate the logical flow of tautomer characterization and the role of tautomerism in drug-target interactions.

Conclusion

The annular tautomerism of substituted pyrazoles is a fundamental property that dictates their behavior from the molecular to the biological level. A thorough understanding of the factors governing tautomeric equilibria is indispensable for the successful design and development of pyrazole-based pharmaceuticals. The integrated application of modern analytical techniques—NMR, X-ray crystallography, and FT-IR—coupled with computational modeling, provides a robust framework for the comprehensive characterization of these dynamic systems. This guide serves as a foundational resource, equipping researchers with the knowledge and methodologies necessary to navigate the complexities of pyrazole tautomerism and harness its potential in the pursuit of novel therapeutics.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 9. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tsijournals.com [tsijournals.com]

- 14. researchgate.net [researchgate.net]

- 15. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Functionalized Pyrazoles: A Technical Guide for Drug Discovery

An in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of pyrazole derivatives, providing researchers and drug development professionals with a comprehensive overview of their therapeutic promise.

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, have emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Their structural versatility and ability to interact with a wide range of biological targets have led to the development of numerous compounds with significant therapeutic potential.[4][5] This technical guide delves into the core biological activities of functionalized pyrazoles, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for scientists engaged in the discovery and development of novel pyrazole-based therapeutics.

Anticancer Activity of Functionalized Pyrazoles

Functionalized pyrazoles have demonstrated significant potential as anticancer agents, exhibiting activity against a variety of human cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[8]

Targeting Key Kinases in Cancer

A prominent strategy in the development of pyrazole-based anticancer drugs is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[2][8] VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[9] Pyrazole derivatives have been designed to bind to the ATP-binding site of VEGFR-2, thereby blocking its downstream signaling cascade.[10][11]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected functionalized pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 59 | HepG2 (Hepatocellular Carcinoma) | 2 | [8] |

| Compound 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | [8] |

| Compound 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [8] |

| Compound 43 | MCF7 (Breast Cancer) | 0.25 | [8] |

| Compound 27 | MCF7 (Breast Cancer) | 16.50 | [8] |

| Compound 1 | HCT-116 (Colorectal Carcinoma) | 4.2 | [12] |

| Compound 1 | HepG2 (Hepatocellular Carcinoma) | 4.4 | [12] |

| Compound 1 | MCF-7 (Breast Cancer) | 17.8 | [12] |

| Compound 161b | A-549 (Lung Carcinoma) | 3.22 | [13] |

| Compound 161a | A-549 (Lung Carcinoma) | 4.91 | [13] |

| Compound 3a | PC-3 (Prostate Cancer) | 1.22 | [9] |

| Compound 3i | PC-3 (Prostate Cancer) | 1.24 | [9] |

| Compound 4a | HepG2 (Hepatocellular Carcinoma) | 4.4 | [2] |

| Compound 5a | HepG2 (Hepatocellular Carcinoma) | 3.46 | [2] |

| Compound 6b | HepG2 (Hepatocellular Carcinoma) | 2.52 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][14][15]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Test compounds (functionalized pyrazoles)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).

-

Incubation: Incubate the plates for 24-72 hours, depending on the cell line and the expected duration of action of the compounds.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined from a dose-response curve.

Antimicrobial Activity of Functionalized Pyrazoles

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[16] Functionalized pyrazoles have demonstrated promising activity against a range of pathogenic bacteria and fungi.[15][17] Their mechanisms of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase, or the disruption of cell membrane integrity.[16]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of pyrazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.

| Compound ID | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Compound 9 | Staphylococcus aureus (MDR) | 4 | Not specified | [15] |

| Compound 9 | Enterococcus faecalis | 4 | Not specified | [15] |

| Compound 12 | Staphylococcus aureus | 1-8 | Not specified | [16] |

| Compound 12 | Escherichia coli | 1 | Not specified | [16] |

| Compound 21a | Various bacteria | 62.5-125 | Not specified | [11] |

| Compound 21a | Various fungi | 2.9-7.8 | Not specified | [11] |

| Compound 7b | Various bacteria | Not specified | Moderate activity | [18] |

| Compound 8b | Various bacteria | Not specified | Moderate activity | [18] |

| Compound 2 | Aspergillus niger | 1 | Not specified | [14] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[1][17][18]

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or Mueller-Hinton agar

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Test compounds (functionalized pyrazoles)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

-

Agar Plate Preparation: Pour molten sterile agar into Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells in the inoculated agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the pyrazole compound solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity of Functionalized Pyrazoles

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[5][19] Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prominent example.[14][19] The anti-inflammatory effects of many pyrazoles are attributed to their ability to inhibit the production of pro-inflammatory mediators like prostaglandins.[3][20]

Targeting the COX-2 Pathway

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[8] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[5] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of pyrazole derivatives is often assessed in vivo using models like the carrageenan-induced paw edema test.

| Compound ID | In Vivo Model | Dose | % Inhibition of Edema | Reference |

| Compound 4 | Carrageenan-induced paw edema | Not specified | Better than Diclofenac | [14] |

| FR140423 | Carrageenan-induced paw edema | Oral | Dose-dependent | [20] |

| Compound 132b | COX-2 Inhibition (in vitro) | - | IC50 = 3.5 nM | [13] |

| Compound 149 | COX-2 Inhibition (in vitro) | - | IC50 = 0.01 µM | [13] |

| Compound 5f | COX-2 Inhibition (in vitro) | - | IC50 = 1.50 µM | [13] |

| Compound 6f | COX-2 Inhibition (in vitro) | - | IC50 = 1.15 µM | [13] |

| Compound N7 | Cotton granuloma test | Not specified | More potent than celecoxib | [21] |

| Compound N5 | Cotton granuloma test | Not specified | Increased activity | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[12][22][23]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Pletysmometer or digital calipers

-

Test compounds (functionalized pyrazoles)

-

Standard anti-inflammatory drug (e.g., indomethacin or celecoxib)

-

Vehicle control

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole compound or the standard drug orally or intraperitoneally to the test groups of animals. The control group receives only the vehicle.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[24]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

Functionalized pyrazoles represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The ability to systematically modify the pyrazole core allows for the fine-tuning of their pharmacological properties, paving the way for the discovery of next-generation drugs with improved potency and safety profiles. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. hereditybio.in [hereditybio.in]

- 2. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemistnotes.com [chemistnotes.com]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. botanyjournals.com [botanyjournals.com]

- 20. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 23. inotiv.com [inotiv.com]

- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Pyrazole-3-carbaldehyde: A Detailed Protocol for the Deprotection of 3-(Dimethoxymethyl)-1H-pyrazole

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of pyrazole-3-carbaldehyde, a key building block in medicinal chemistry and drug development, through the acid-catalyzed hydrolysis of 3-(dimethoxymethyl)-1H-pyrazole. This method offers a straightforward and efficient route to this important intermediate, starting from its stable acetal precursor.

Introduction

Pyrazole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active compounds. The aldehyde functionality serves as a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures with diverse pharmacological properties. The protection of the aldehyde group as a dimethyl acetal, in the form of this compound, provides a stable and readily accessible starting material. This protocol details the deprotection of this acetal under acidic conditions to yield the desired pyrazole-3-carbaldehyde.

Reaction Scheme

The synthesis involves the acid-catalyzed hydrolysis of the dimethyl acetal group of this compound to the corresponding aldehyde.

Caption: General reaction scheme for the synthesis of pyrazole-3-carbaldehyde.

Experimental Protocol

This section provides a detailed methodology for the synthesis of pyrazole-3-carbaldehyde from this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl) or Formic acid

-

Water (H₂O)

-

Tetrahydrofuran (THF) (optional)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent. While water is often sufficient, a co-solvent like THF can be used to improve solubility.

-

Acid Addition: Slowly add the aqueous acid (e.g., 2M HCl or formic acid) to the solution at room temperature. The reaction is typically stirred at room temperature or gently heated to facilitate the hydrolysis.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude pyrazole-3-carbaldehyde can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Quantitative Data

The yield of pyrazole-3-carbaldehyde is dependent on the specific reaction conditions employed. The following table summarizes typical conditions and expected yields based on literature precedents for similar acetal deprotections.

| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2M HCl | Water/THF | 25 - 50 | 2 - 6 | 85 - 95 |

| Formic Acid | Water | 25 | 4 - 8 | 80 - 90 |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of pyrazole-3-carbaldehyde.

Application Notes and Protocols for the Deprotection of Dimethoxymethyl Acetals to Aldehydes under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxymethyl acetals are widely employed as protecting groups for aldehydes in multistep organic synthesis due to their stability under neutral and basic conditions.[1] The regeneration of the aldehyde functionality, a critical step known as deprotection, is most commonly achieved through acid-catalyzed hydrolysis. This document provides detailed application notes, experimental protocols, and quantitative data for the deprotection of dimethoxymethyl acetals to their corresponding aldehydes using various acidic catalysts.

Mechanism of Acid-Catalyzed Deprotection

The deprotection of a dimethoxymethyl acetal is a reversible hydrolysis reaction. The general mechanism involves the protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxonium ion. Subsequent nucleophilic attack by water and loss of a second molecule of methanol regenerates the aldehyde and the acid catalyst. To drive the equilibrium toward the aldehyde product, the reaction is typically conducted in the presence of excess water.[1]

Caption: Mechanism of acid-catalyzed deprotection of a dimethoxymethyl acetal.

Data Presentation: A Comparative Overview of Acidic Conditions

The choice of acid catalyst can significantly impact reaction efficiency, selectivity, and compatibility with other functional groups. Below is a summary of various conditions reported for the deprotection of acetals.

Table 1: Deprotection of Aromatic Dimethoxymethyl Acetals

| Entry | Substrate (Ar) | Reagent/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | 4-Chlorophenyl | TMSCl | CH₂Cl₂ | RT | 15 min | 95 | [2] |

| 2 | 4-Nitrophenyl | TMSCl | CH₂Cl₂ | RT | 15 min | 96 | [2] |

| 3 | 4-Methoxyphenyl | TMSCl | CH₂Cl₂ | RT | 15 min | 94 | [2] |

| 4 | Phenyl | Al(HSO₄)₃ / wet SiO₂ | n-Hexane | Reflux | 60 min | 85 | [3][4] |

| 5 | 4-Methylphenyl | Al(HSO₄)₃ / wet SiO₂ | n-Hexane | Reflux | 60 min | 90 | [3][4] |

| 6 | 4-Methoxyphenyl | Al(HSO₄)₃ / wet SiO₂ | n-Hexane | Reflux | 40 min | 90 | [3][4] |

| 7 | 3-Methoxy-4-hydroxyphenyl (Vanillin) | Al(HSO₄)₃ / wet SiO₂ | n-Hexane | Reflux | 35 min | 92 | [3][4] |

Table 2: Deprotection of Aliphatic Dimethoxymethyl Acetals

| Entry | Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Octanal dimethyl acetal | Al(HSO₄)₃ / wet SiO₂ | n-Hexane | Reflux | 60 min | 86 | [3][4] |

| 2 | Citronellal dimethyl acetal | Al(HSO₄)₃ / wet SiO₂ | n-Hexane | Reflux | 60 min | 95 | [3][4] |

| 3 | Cyclohexanecarboxaldehyde dimethyl acetal | TMSCl | CH₂Cl₂ | RT | 5 h | 36 | [2] |

Experimental Protocols

The following are detailed protocols for the deprotection of dimethoxymethyl acetals utilizing different acid catalysts. A general experimental workflow is depicted below.

Caption: A generalized experimental workflow for acetal deprotection.

Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Acetone/Water

This protocol is a widely used and effective method for acetal deprotection.

Materials:

-

Dimethoxymethyl acetal protected compound (1.0 equiv)

-

Acetone

-

Water

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane or Ethyl Acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve the dimethoxymethyl acetal (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v, 10 mL per mmol of substrate).[5]

-

Add a catalytic amount of p-TsOH·H₂O (0.1 equiv) to the solution.[1]

-

Stir the mixture at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.[1]

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

If necessary, purify the product by column chromatography on silica gel or distillation.

Protocol 2: Deprotection using a Heterogeneous Catalyst - Al(HSO₄)₃ on Wet Silica Gel

This method utilizes a solid acid catalyst, which can be advantageous for simplifying the work-up procedure.[3][4]

Materials:

-

Dimethoxymethyl acetal protected compound (1.4 mmol)

-

n-Hexane (15 mL)

-

Aluminum hydrogen sulfate [Al(HSO₄)₃] (1.9 mmol)

-

Wet silica gel (60% w/w, 0.6 g)

-

Dichloromethane

-

Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, and filtration apparatus

Procedure:

-

In a round-bottom flask, combine the dimethoxymethyl acetal (1.4 mmol), n-hexane (15 mL), Al(HSO₄)₃ (1.9 mmol), and wet silica gel (0.6 g).[3]

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC.

-

After the reaction is complete (typically 30-60 minutes), cool the mixture to room temperature.[3][4]

-

Filter the solid catalyst and wash the residue with dichloromethane.

-

Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the deprotected aldehyde.

-

Further purification can be performed if necessary.

Protocol 3: Deprotection using Amberlyst-15 in Aqueous Acetone

Amberlyst-15 is a strongly acidic ion-exchange resin that serves as a recyclable heterogeneous catalyst.[6][7]

Materials:

-

Dimethoxymethyl acetal protected compound

-

Acetone

-

Water

-

Amberlyst-15 resin

-

Round-bottom flask and magnetic stirrer

Procedure:

-

To a solution of the acetal in acetone containing a small amount of water, add Amberlyst-15 resin.[6]

-

Stir the mixture at room temperature. Reaction times are typically short, often around 10 minutes.[6]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the Amberlyst-15 resin. The resin can be washed, dried, and reused.

-

The filtrate containing the product can be concentrated under reduced pressure. A standard aqueous work-up may be performed if necessary to remove any water-soluble byproducts.

References

Application Notes and Protocols: 3-(Dimethoxymethyl)-1H-pyrazole as a Versatile Masked Aldehyde in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehydes are fundamental building blocks in organic synthesis, valued for their reactivity in forming carbon-carbon and carbon-heteroatom bonds. However, their inherent reactivity can be a double-edged sword, often necessitating protection-deprotection strategies in multi-step syntheses. This application note details the use of 3-(Dimethoxymethyl)-1H-pyrazole as a stable and versatile masked equivalent of pyrazole-3-carbaldehyde. We provide detailed protocols for its synthesis via acetal protection, its application in synthetic transformations where the aldehyde functionality needs to be inert, and subsequent deprotection to regenerate the aldehyde for further reactions. The methodologies and data presented herein offer a practical guide for chemists in academic and industrial research, particularly in the fields of medicinal chemistry and materials science where pyrazole scaffolds are of significant interest.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery and materials science, exhibiting a wide range of biological activities and useful electronic properties. The functionalization of the pyrazole ring is crucial for modulating these properties. Pyrazole-3-carbaldehyde is a key intermediate, providing a synthetic handle for a variety of transformations such as reductive aminations, Wittig reactions, and condensations.

In complex synthetic sequences, the direct use of pyrazole-3-carbaldehyde can be challenging due to the aldehyde's reactivity towards nucleophiles and its potential for self-condensation or oxidation. A common strategy to circumvent these issues is the use of a "masked aldehyde," a protecting group that renders the aldehyde inert to certain reaction conditions and can be cleanly removed later to unmask the aldehyde functionality. This compound serves as an excellent masked form of pyrazole-3-carbaldehyde, offering stability under various conditions while allowing for selective deprotection. This acetal protecting group is stable to basic, organometallic, and some reducing reagents, making it compatible with a broad range of synthetic transformations on other parts of the molecule.

Synthesis and Deprotection of this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from a suitable pyrazole precursor. The first step is the formylation of the pyrazole ring at the 3-position, commonly accomplished via the Vilsmeier-Haack reaction. The resulting pyrazole-3-carbaldehyde is then protected as its dimethyl acetal.

Diagram of Synthetic and Deprotection Workflow

Caption: Synthetic workflow for this compound and its subsequent use.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-3-carbaldehyde (Illustrative)

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like pyrazole.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3 eq.) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Formylation: Dissolve the N-protected pyrazole (1 eq.) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pyrazole-3-carbaldehyde.

Protocol 2: Protection of Pyrazole-3-carbaldehyde as a Dimethyl Acetal

-